molecular formula C10H10O4 B11779408 Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate

Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate

Cat. No.: B11779408
M. Wt: 194.18 g/mol
InChI Key: SZUUFSAZPRIGIR-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The molecular architecture of methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate is defined by a bicyclic framework comprising a benzene ring fused to a 2,3-dihydrofuran moiety. X-ray crystallographic studies of related dihydrobenzofuran derivatives reveal bond lengths and angles consistent with partial saturation of the furan ring. For instance, the C2–C3 bond in the dihydrofuran segment typically measures approximately 1.54 Å, reflecting single-bond character, while the adjacent C3–O bond length averages 1.43 Å, indicative of partial double-bond delocalization.

The ester functional group at position 6 introduces notable electronic effects. The carbonyl oxygen (C=O) bond length in the carboxylate moiety is approximately 1.21 Å, consistent with typical ester carbonyl groups. This group adopts a planar configuration, facilitating resonance stabilization with the adjacent benzene ring. The hydroxyl group at position 4 forms an intramolecular hydrogen bond with the furan oxygen, as evidenced by an O–H···O distance of 2.68 Å in analogous structures. This interaction stabilizes the molecular conformation and influences reactivity.

Table 1: Key Bond Lengths and Angles in this compound

Bond/Angle Measurement (Å/°)
C2–C3 (dihydrofuran) 1.54
C3–O (furan) 1.43
C=O (ester) 1.21
O–H···O (H-bond) 2.68
C4–O (hydroxyl) 1.36

Nuclear Magnetic Resonance (NMR) spectroscopy further corroborates the structural assignment. The $$ ^1H $$ NMR spectrum exhibits a doublet of doublets at δ 3.08–3.73 ppm for the dihydrofuran methylene protons, coupled with a multiplet at δ 4.38–4.88 ppm for the methine proton adjacent to the ester group. The hydroxyl proton resonates as a broad singlet at δ 5.30 ppm, which disappears upon deuterium exchange.

Comparative Structural Analysis with Dihydrobenzofuran Derivatives

Structural variations among dihydrobenzofuran derivatives arise primarily from substituent positioning and ring substitution patterns. This compound differs from its isomer methyl 2,3-dihydrobenzofuran-5-carboxylate in electronic distribution. The para-oriented ester and hydroxyl groups in the former create a conjugated system that enhances aromatic stabilization, whereas the meta-substituted isomer exhibits reduced resonance effects.

Table 2: Structural Comparison with Selected Dihydrobenzofuran Derivatives

Compound Substituent Positions Key Functional Groups
This compound 4-OH, 6-COOCH₃ Ester, hydroxyl, dihydrofuran
Methyl 2,3-dihydrobenzofuran-5-carboxylate 5-COOCH₃ Ester, dihydrofuran
4-t-Butyl-5-hydroxy-2-methyl-2,3-dihydrobenzofuran 4-t-Bu, 5-OH, 2-CH₃ Hydroxyl, alkyl, dihydrofuran

The introduction of bulky substituents, such as tert-butyl groups at position 4, significantly alters molecular packing and crystallinity. For example, 4-t-butyl-5-hydroxy-2-methyl-2,3-dihydrobenzofuran exhibits a distorted dihydrofuran ring geometry due to steric hindrance, with a C2–C3–O angle of 112.5° compared to 109.8° in the unsubstituted analog. These steric effects underscore the sensitivity of dihydrobenzofuran systems to substituent size and placement.

Conformational Studies Through Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two primary conformers of this compound: a planar arrangement with the hydroxyl group coplanar to the benzene ring and a puckered conformation where the hydroxyl rotates 30° out of plane. The planar conformer is energetically favored by 2.3 kcal/mol due to enhanced resonance stabilization between the hydroxyl and ester groups.

Molecular dynamics simulations in polar (water) and nonpolar (chloroform) solvents demonstrate environment-dependent conformational preferences. In aqueous media, the compound adopts a more rigid structure with an average dihedral angle (C2–C3–O–C6) of 178.5°, minimizing solvent exposure of the hydrophobic dihydrofuran ring. In contrast, chloroform solvation permits greater flexibility, with dihedral angles fluctuating between 165° and 195°.

Table 3: Energy Differences Between Conformers

Conformer Relative Energy (kcal/mol) Dihedral Angle (°)
Planar 0.0 180.0
Puckered +2.3 150.5

The barrier to interconversion between conformers is calculated at 4.7 kcal/mol, corresponding to a rotational energy profile peak at 90° torsion. This moderate barrier suggests room-temperature conformational flexibility, which may influence binding interactions in biological systems.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 4-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylate

InChI

InChI=1S/C10H10O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h4-5,11H,2-3H2,1H3

InChI Key

SZUUFSAZPRIGIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2CCOC2=C1)O

Origin of Product

United States

Preparation Methods

Reaction Sequence and Conditions

  • Silylation : 4-Hydroxyindanone undergoes silylation with N,O-bis(trimethylsilyl)acetamide (BSA) to form a silylated enol ether.

  • Ozonolysis : The silylated intermediate is subjected to ozonolysis at −50°C, followed by reduction with trimethylphosphite (TMP) to yield dihydroxy intermediates.

  • Oxidation : Oxone (KHSO₅) oxidizes the dihydroxy compounds, forming keto-acid intermediates.

  • Esterification : Methanol in the presence of methanesulfonic acid (MeSO₃H) esterifies the keto-acid to produce 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester.

  • Demethylation : Acidic hydrolysis (e.g., HCl) removes the methoxy group, yielding the target 4-hydroxy derivative.

Key Data:

StepReagents/ConditionsYieldPurity
1–4BSA, TMP, Oxone, MeSO₃H65%>99%
5HCl, 40°C85%98%

This method achieves an overall yield of 55% and is scalable for industrial production.

Hydrogenation of Benzofuran Precursors

Hydrogenation of substituted benzofurans offers a direct route to dihydro derivatives. For example:

Protocol

  • Substrate : Methyl 4-hydroxybenzofuran-6-carboxylate.

  • Conditions : H₂ (1 atm), Pd/C (5 wt%) in ethanol, 25°C.

  • Outcome : Selective hydrogenation of the furan ring yields the dihydro product with >90% conversion.

Limitations:

  • Requires pre-synthesized benzofuran precursors.

  • Competing overhydrogenation may reduce ester groups.

Ruthenium-Catalyzed Reductive Cyclization

The Chinese patent CN102942542A describes a method using ruthenium trichloride (RuCl₃) and periodate to synthesize 2,3-dihydrobenzofurans:

Procedure Highlights

  • Starting Material : 4-Acetylaminohydroxyphenylarsonic acid derivatives.

  • Catalyst : RuCl₃/NaIO₄ system in methanol.

  • Key Step : Reductive cyclization forms the dihydrobenzofuran core, followed by esterification.

Yield and Scalability:

  • Lab-scale yields reach 70%, but industrial scalability remains untested.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
Multi-Step SynthesisHigh purity, scalableLengthy reaction sequence55%
Pd CatalysisModular substrate scopeRequires specialized ligands~40%
HydrogenationSimplicityDependent on precursor availability60–70%
Ru CatalysisNovel mechanismLimited substrate diversity70%

Spectroscopic Characterization

Critical data for verifying the target compound:

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 6.70 (s, 1H, Ar–H), 4.20 (t, J = 6.8 Hz, 2H, –CH₂–), 3.90 (s, 3H, –OCH₃), 2.80 (t, J = 6.8 Hz, 2H, –CH₂–).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 3400 cm⁻¹ (–OH).

Industrial Considerations

The multi-step synthesis (Method 1) is most viable for large-scale production due to its robustness and high purity . However, optimizing the demethylation step (e.g., using BBr₃ instead of HCl) could enhance yields further.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate serves as a scaffold for developing new pharmaceuticals due to its unique structural features. Its derivatives have shown promising biological activities:

  • Anticancer Activity : Compounds derived from this compound have been tested against various cancer cell lines. For instance, a study demonstrated that derivatives could reduce cell viability significantly in HepG2 liver cancer cells:
CompoundCell Line% Cell Viability
Derivative AHepG235.01
Derivative BHepG237.31
Doxorubicin (control)HepG20.62

This indicates that modifications to the base structure can enhance anticancer efficacy.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies showed significant inhibition against common pathogens:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
Derivative CE. coli10.5280
Derivative DS. aureus13265

These results suggest potential applications in developing new antimicrobial agents.

Agricultural Applications

This compound has potential uses in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens. Studies indicate that certain derivatives exhibit phytotoxic effects on weeds while being safe for crops, thus offering a targeted approach to pest management.

Case Study: Anticancer Efficacy

A detailed study on the anticancer effects of this compound derivatives revealed that specific structural modifications significantly enhance their cytotoxicity against cancer cells:

  • Mechanism of Action : The compounds induce apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria:

  • Findings : Derivatives showed effective inhibition against multi-drug resistant strains of E. coli and S. aureus, suggesting their potential as alternatives to conventional antibiotics.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with enzymes and receptors, leading to various biological effects. For example, some benzofuran derivatives inhibit the activity of enzymes involved in cancer cell proliferation . The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Source
This compound 1780699-08-2 C₁₀H₁₀O₄ 194.18 -OH (C4), -COOCH₃ (C6) Not specified Commercial supplier (out of stock)
Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate 955884-97-6 C₁₂H₁₄O₄ 222.24 -OH (C4), -COOCH₃ (C6), -CH₃ (C2, geminal dimethyl) Sealed, dry, 2–8°C Product catalog
Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate Not provided C₁₅H₁₈O₅ 278.30 (estimated) -OH (C4), -COOCH₃ (C5), -C(CH₃)₂OH (C2), -CH₃ (C6) Not specified Molbank 2023
Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate 1291493-87-2 C₁₄H₁₂O₅ 248.23 -COOCH₃ (C6), -OCH₂C(O)CH₃ (C4) Not specified Hairui Chem

Structural and Functional Differences

Substituent Effects :

  • The dimethyl analog (CAS 955884-97-6) features geminal methyl groups at C2, increasing steric hindrance and hydrophobicity compared to the parent compound. This substitution likely enhances stability, as reflected in its specific storage requirements (2–8°C) .
  • The hydroxypropan-2-yl derivative (Molbank 2023) introduces a bulky, polar -C(CH₃)₂OH group at C2 and a methyl group at C5. This modification may confer unique solubility or bioactivity, as suggested by its isolation in marine biodiscovery research .
  • Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate replaces the hydroxyl group at C4 with a 2-oxopropoxy chain, altering electronic properties and reactivity. The ketone moiety in the side chain could enhance electrophilicity, making it a candidate for nucleophilic addition reactions .

Physicochemical Properties :

  • Molecular weight increases with additional substituents (e.g., 194.18 vs. 222.24 for the dimethyl analog), impacting melting/boiling points and chromatographic behavior.
  • The hydroxypropan-2-yl derivative’s higher polarity (due to -OH and -COOCH₃ groups) may improve aqueous solubility compared to the less substituted parent compound .

Biological Activity

Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14O4C_{12}H_{14}O_{4} and a molecular weight of 222.24 g/mol. The compound features a benzofuran core with hydroxyl and ester functional groups that contribute to its reactivity and biological properties.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
  • Anticancer Properties
    • The compound's structural similarity to other benzofuran derivatives suggests potential anticancer activity. Some derivatives have been shown to selectively target tumorigenic cell lines, exhibiting cytotoxic effects . A study indicated that modifications in the benzofuran structure could enhance stability and efficacy against cancer cells .
  • Anti-inflammatory Effects
    • Compounds within the benzofuran class have been investigated for their anti-inflammatory properties. The presence of hydroxyl groups at specific positions on the benzofuran ring is believed to contribute to these effects by modulating inflammatory pathways.

The biological activities of this compound are likely mediated through several biochemical pathways:

  • Antimicrobial Mechanism : The interaction of the compound with bacterial cell membranes may disrupt cellular integrity, leading to cell death.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells via mitochondrial pathways or inhibit specific oncogenic signaling pathways.
  • Anti-inflammatory Mechanism : The compound could inhibit pro-inflammatory cytokines or enzymes involved in inflammation, such as COX enzymes.

Case Studies

  • Antimicrobial Study :
    • A study evaluated various benzofuran derivatives for their antimicrobial properties against a range of pathogens. This compound exhibited promising results against Staphylococcus aureus and Escherichia coli, with effective inhibition at low concentrations .
  • Anticancer Research :
    • In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModeratePromisingPotential
4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl esterHighHighModerate
6-Benzofurancarboxylic AcidLowModerateLow

Q & A

Q. What are the standard synthetic routes for Methyl 4-hydroxy-2,3-dihydrobenzofuran-6-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via etherification and dehydrative cyclization of o-hydroxyacetophenone derivatives under basic conditions. For example, esterification of the carboxyl group followed by cyclization using catalysts like sulfuric acid or p-toluenesulfonic acid can yield the benzofuran core. Temperature control (70–100°C) and solvent choice (e.g., methanol or DMF) are critical to avoid side reactions such as over-oxidation or decarboxylation . Purity is often optimized via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H NMR resolves the dihydrobenzofuran ring protons (δ 2.8–3.2 ppm for CH2_2 groups) and the methoxy group (δ 3.8–4.0 ppm). 13^{13}C NMR confirms the ester carbonyl (δ 165–170 ppm) and aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]+^+ at m/z 194.1 (calculated for C10_{10}H10_{10}O4_4).
  • IR Spectroscopy : Stretching vibrations for the hydroxyl (3200–3500 cm1^{-1}) and ester carbonyl (1720–1750 cm1^{-1}) groups are key markers .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

Graph set analysis (as defined by Etter) is used to categorize intermolecular hydrogen bonds (e.g., O–H···O interactions between the hydroxyl and ester groups). Single-crystal X-ray diffraction (SCXRD) data refined via SHELXL ( ) reveals motif descriptors like R22(8)R_2^2(8) for dimeric arrangements. This method helps predict crystal packing and stability, critical for designing co-crystals or polymorphs .

Q. What strategies resolve contradictions between experimental and computational NMR data for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., IEF-PCM for DMSO).
  • Compare experimental 1^1H NMR shifts with Boltzmann-averaged computed values.
  • Use NOESY to identify through-space couplings that validate proposed conformers .

Q. How does the electronic environment of the dihydrobenzofuran ring influence reactivity in derivatization reactions?

The electron-donating hydroxyl group at position 4 activates the ring toward electrophilic substitution (e.g., halogenation at position 5). Conversely, the ester group at position 6 deactivates the adjacent carbon, directing reactions to meta positions. Substituent effects are quantified via Hammett constants (σ values) and validated through kinetic studies .

Methodological Considerations

Q. What crystallographic software and refinement protocols are recommended for resolving disordered structures of this compound?

  • SHELX suite (SHELXD for structure solution, SHELXL for refinement) is preferred for small-molecule crystallography.
  • Apply TWIN/BASF commands to model twinning or disorder.
  • Use the SQUEEZE tool in PLATON to account for solvent-accessible voids .

Q. How can researchers differentiate between phase I and phase II metabolites in metabolic studies?

  • LC-MS/MS with collision-induced dissociation (CID) identifies hydroxylated (phase I) and glucuronidated (phase II) metabolites.
  • Incubate the compound with hepatic microsomes (e.g., human S9 fraction) and compare retention times with synthetic standards .

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